molecular formula C8H8N2O4S B13781936 5-Benzoxazolesulfonamide, 2,3-dihydro-N-methyl-2-oxo- CAS No. 68214-73-3

5-Benzoxazolesulfonamide, 2,3-dihydro-N-methyl-2-oxo-

Cat. No.: B13781936
CAS No.: 68214-73-3
M. Wt: 228.23 g/mol
InChI Key: IBUATCUYHGPTHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzoxazolesulfonamide, 2,3-dihydro-N-methyl-2-oxo- is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoxazolesulfonamide, 2,3-dihydro-N-methyl-2-oxo- typically involves the condensation of 2-aminophenol with aldehydes or ketones under specific reaction conditions. One common method includes the use of a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . This method is advantageous due to its high yield and recyclability of the catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher efficiency and cost-effectiveness. The use of metal catalysts, nanocatalysts, and ionic liquid catalysts are common in industrial processes to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

5-Benzoxazolesulfonamide, 2,3-dihydro-N-methyl-2-oxo- undergoes various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-Benzoxazolesulfonamide, 2,3-dihydro-N-methyl-2-oxo- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Benzoxazolesulfonamide, 2,3-dihydro-N-methyl-2-oxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A parent compound with similar structural features but lacking the sulfonamide group.

    2-Aminophenol: A precursor used in the synthesis of benzoxazole derivatives.

    Sulfonamides: A class of compounds known for their antimicrobial properties.

Uniqueness

5-Benzoxazolesulfonamide, 2,3-dihydro-N-methyl-2-oxo- is unique due to its combination of the benzoxazole core with a sulfonamide group, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications in medicinal chemistry and industrial processes .

Properties

CAS No.

68214-73-3

Molecular Formula

C8H8N2O4S

Molecular Weight

228.23 g/mol

IUPAC Name

N-methyl-2-oxo-3H-1,3-benzoxazole-5-sulfonamide

InChI

InChI=1S/C8H8N2O4S/c1-9-15(12,13)5-2-3-7-6(4-5)10-8(11)14-7/h2-4,9H,1H3,(H,10,11)

InChI Key

IBUATCUYHGPTHF-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)OC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.